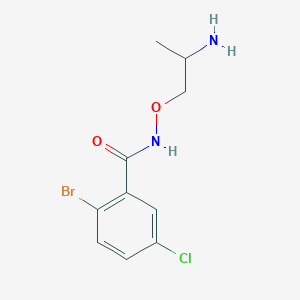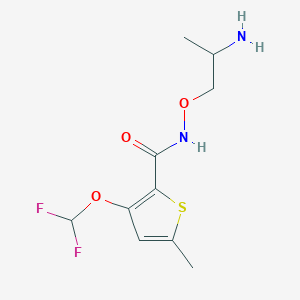
N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminopropoxy group attached to a brominated and chlorinated benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide typically involves the following steps:
Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 2 and 5 positions, respectively.
Aminopropoxylation: The brominated and chlorinated benzamide is then reacted with 2-aminopropanol under basic conditions to introduce the aminopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.
Oxidation and Reduction: The aminopropoxy group can participate in oxidation and reduction reactions, altering the compound’s properties.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding oxides or hydroxylated derivatives.
Hydrolysis Products: Hydrolysis typically yields the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It can be incorporated into polymers or other materials to modify their properties.
Biology and Medicine:
Pharmacology: The compound’s structure suggests potential activity as a pharmaceutical agent, possibly acting on specific biological targets.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry:
Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminopropoxy group can form hydrogen bonds or electrostatic interactions, while the bromine and chlorine atoms may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- N-(2-aminopropoxy)-5-bromothiophene-2-carboxamide
- N-(2-aminopropoxy)-2-bromo-5-chlorobenzylamine
Comparison:
- Structural Differences: While similar in having an aminopropoxy group, the presence of different substituents (e.g., thiophene vs. benzamide) can significantly alter the compound’s properties.
- Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the substituents.
- Applications: Each compound may have unique applications based on its specific chemical and physical properties.
Conclusion
N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide is a versatile compound with potential applications in various scientific and industrial fields. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for research and development in chemistry, biology, and medicine.
Propiedades
IUPAC Name |
N-(2-aminopropoxy)-2-bromo-5-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O2/c1-6(13)5-16-14-10(15)8-4-7(12)2-3-9(8)11/h2-4,6H,5,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQXKQUKTOLBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CONC(=O)C1=C(C=CC(=C1)Cl)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(5-methylthiophen-3-yl)propyl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B6978539.png)
![4-methoxy-N-[1-(5-methylthiophen-3-yl)propyl]azepane-1-carboxamide](/img/structure/B6978543.png)
![3-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978545.png)
![N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-sulfonamide](/img/structure/B6978547.png)
![3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]-N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]azetidine-1-carboxamide](/img/structure/B6978551.png)
![2-[(4-Methoxyphenyl)sulfonyl-(oxan-4-yl)amino]acetic acid](/img/structure/B6978553.png)
![1-[4-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one](/img/structure/B6978554.png)

![Tert-butyl 4-[(2-hydroxy-3-methoxypropyl)amino]-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B6978579.png)
![N-(4,5-dimethyl-1,2-oxazol-3-yl)-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978581.png)
![N-(3-ethoxy-2,6-difluorophenyl)-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978597.png)
![2-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methoxy]-N-phenylbenzamide](/img/structure/B6978602.png)

![5-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B6978614.png)
